molecular formula C15H20O2 B14256665 Benzyl oct-2-enoate CAS No. 176247-34-0

Benzyl oct-2-enoate

Cat. No.: B14256665
CAS No.: 176247-34-0
M. Wt: 232.32 g/mol
InChI Key: WXAPWJLMMWKQFX-UHFFFAOYSA-N
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Description

Benzyl (2E)-2-butenoate (CAS RN: 92758-75-3) is an unsaturated ester derivative composed of a benzyl group esterified with (2E)-2-butenoic acid. Its molecular formula is C₁₁H₁₂O₂, with an average molecular mass of 176.215 g/mol and a monoisotopic mass of 176.0837 g/mol . The compound features a stereospecific double bond at the 2-position of the butenoate chain, contributing to its distinct physicochemical properties, such as volatility and reactivity.

Properties

CAS No.

176247-34-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

benzyl oct-2-enoate

InChI

InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-12H,2-5,13H2,1H3

InChI Key

WXAPWJLMMWKQFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl oct-2-enoate can be synthesized through the esterification reaction between benzyl alcohol and oct-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of esterification reactions . These reactors allow for precise control over reaction parameters, such as temperature and residence time, leading to higher productivity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl oct-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzyl alcohol and oct-2-enoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a metal catalyst.

Major Products Formed

    Hydrolysis: Benzyl alcohol and oct-2-enoic acid.

    Oxidation: Benzyl benzoate and octanoic acid.

    Reduction: Benzyl alcohol and octane.

Scientific Research Applications

Benzyl oct-2-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of benzyl oct-2-enoate in biological systems involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and oct-2-enoic acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include interactions with lipid membranes and modulation of enzyme activity .

Comparison with Similar Compounds

Key Observations :

  • Benzyl (2E)-2-butenoate’s unsaturated chain enhances reactivity (e.g., susceptibility to hydrogenation or oxidation) compared to saturated analogs like benzyl benzoate .
  • Benzyl benzoate’s higher molecular weight and dual aromatic rings contribute to its stability and widespread use as a solvent or fixative .
  • Benzyl alcohol, lacking an ester group, exhibits polar characteristics, making it a versatile solvent in cosmetics and pharmaceuticals .

Functional Insights :

  • Benzyl benzoate’s low volatility and high stability make it ideal for topical formulations, whereas benzyl alcohol’s antimicrobial properties are leveraged in preservative systems .
  • The unsaturated structure of Benzyl (2E)-2-butenoate may facilitate its use in polymerization or catalytic reactions, though specific applications require further research .

Research Findings :

  • Benzyl alcohol exhibits acute neurotoxic effects in high doses, necessitating strict exposure limits in industrial settings .
  • Benzyl benzoate’s safety in pharmaceuticals is well-documented, though allergic reactions are possible in sensitive individuals .

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